5-Methoxy-1-methylpyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-5(8)3-4-6(7)9-2/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPIBNUVBCWHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465330 | |
| Record name | 2-Pyrrolidinone, 5-methoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70687-35-3 | |
| Record name | 2-Pyrrolidinone, 5-methoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Transformations of 5 Methoxy 1 Methylpyrrolidin 2 One
Reactions Involving the Lactam Carbonyl Group
The lactam carbonyl group is a key site for various chemical transformations, including nucleophilic attacks and ring-opening reactions.
The carbonyl carbon of the lactam is susceptible to nucleophilic attack. While direct addition to the carbonyl of 5-methoxy-1-methylpyrrolidin-2-one is not extensively documented in the provided results, the reactivity of the broader class of pyrrolidin-2-ones suggests that this center can react with strong nucleophiles. For instance, the synthesis of 1,5-substituted pyrrolidin-2-ones can be achieved from donor-acceptor cyclopropanes and primary amines, which involves a lactamization step. mdpi.comnih.gov This indicates the formation of the lactam ring through nucleophilic attack, a process that underscores the reactivity of the carbonyl group's precursors.
The lactam ring of pyrrolidin-2-ones can be opened to form γ-amino acids and their derivatives. researchgate.net For example, the hydrolysis of the lactam would yield γ-(methylamino)butyric acid derivatives. Conversely, the formation of the pyrrolidin-2-one ring, a type of ring-closing transformation, is a common synthetic strategy. mdpi.comnih.gov This is often achieved through the cyclization of γ-amino esters or related precursors. mdpi.comnih.gov A specific example is the one-pot synthesis of N-methylpyrrolidone (NMP) from γ-aminobutyric acid (GABA), which involves cyclization to 2-pyrrolidone followed by methylation. rsc.orgwur.nl
Transformations of the Methoxy (B1213986) Group at the 5-Position
The methoxy group at the 5-position is a critical handle for introducing molecular diversity, primarily through substitution reactions involving an N-acyliminium ion intermediate.
The 5-methoxy group can be readily displaced by a variety of nucleophiles through the formation of a highly reactive N-acyliminium ion. researchgate.netresearchgate.netcolab.ws This intermediate is typically generated in situ by treating the this compound with a Lewis or Brønsted acid. researchgate.net The resulting electrophilic N-acyliminium ion can then be trapped by a wide range of nucleophiles, including aromatic systems (in Friedel-Crafts type reactions), indoles, and other carbon and heteroatom nucleophiles. researchgate.netqub.ac.uk This method allows for the synthesis of a diverse array of 5-substituted-1-methylpyrrolidin-2-ones. nih.gov
Table 1: Examples of Nucleophiles Used in Substitution Reactions with 5-Alkoxy-2-pyrrolidinones
| Nucleophile Category | Specific Example | Product Type |
| Aromatic Compounds | 1,3,5-Trimethoxybenzene | 5-Aryl-pyrrolidin-2-ones |
| Indoles | Indole | 5-Indolylpyrrolidinones |
| Thiols | Not Specified | 2-Deoxy S-glycosides (from related systems) |
| Amines | Aniline Derivatives | Mannich-type products |
| Isocyanides | Not Specified | 5-Aminooxazoles (from related systems) |
This table is illustrative and based on the general reactivity of N-acyliminium ions generated from related precursors.
Cleavage of the carbon-oxygen bond of the methoxy group is the key step in the substitution reactions mentioned above, proceeding through the N-acyliminium ion. colab.ws Modification of the methoxy group itself is less common than its displacement. However, the role of methoxy groups in influencing the physicochemical properties and biological activity of molecules is well-established. nih.gov In some contexts, the methoxy group can be cleaved to reveal a hydroxyl group, as seen in the conversion of 5-acetoxy-2-pyrrolidinone (B3057982) to its hydroxyl counterpart. colab.ws
Reactivity of the Pyrrolidine (B122466) Ring System
The pyrrolidine ring, being a saturated heterocyclic system, offers opportunities for functionalization, although it is generally less reactive than the aforementioned functional groups. The non-planar, puckered nature of the pyrrolidine ring, often described as "pseudorotation," provides a three-dimensional scaffold that is advantageous in drug design. nih.gov The stereochemistry of substituents on the pyrrolidine ring can significantly influence biological activity. nih.gov
Functionalization of the pyrrolidine ring can be achieved through various synthetic strategies, often starting from precursors other than this compound itself. For example, 1,3-dipolar cycloaddition reactions can be used to construct the pyrrolidine ring with desired substituents. nih.gov The synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates highlights methods to introduce functionality at various positions on the ring. nih.gov While direct functionalization of the C-H bonds of the pyrrolidine ring in this compound is not detailed in the provided search results, the broader chemistry of pyrrolidines suggests that such transformations are possible, for instance, through radical reactions or directed metalation-substitution sequences.
Mechanistic Investigations of Key Chemical Reactions
Understanding the mechanisms of reactions involving this compound is crucial for controlling reactivity and selectivity. While specific mechanistic studies on this exact compound are limited, investigations into related systems provide valuable insights.
Theoretical studies, often employing density functional theory (DFT), are powerful tools for elucidating reaction pathways and characterizing transition states. For instance, a DFT study on the reaction of N-methyl-2-pyrrolidinone (NMP) with carbon disulfide (CS2) identified two parallel reaction paths leading to the formation of N-methylpyrrolidine-2-thione. The study determined the configurations of four transition states and two intermediates, concluding that the first step of the two-step mechanism is rate-determining. Such computational approaches could be applied to predict the reactivity and explore potential reaction pathways for this compound.
In the borane-catalyzed dehydrogenation of pyrrolidines, mechanistic studies suggest a pathway involving the formation of an iminium salt intermediate after hydride abstraction. This is followed by deprotonation to yield a dihydropyrrole. A second hydride abstraction event then leads to the final pyrrole (B145914) product.
Catalysis plays a pivotal role in directing the outcome of reactions involving pyrrolidinone scaffolds. The choice of catalyst can significantly influence both the reaction mechanism and the chemo-, regio-, and stereoselectivity.
Lewis Acid Catalysis: Lewis acids are known to mediate a variety of transformations. In the context of related nitrogen heterocycles, Lewis acids can activate the substrate towards nucleophilic attack or facilitate rearrangements. For example, Lewis acid-mediated reactions of N-fluoroalkylated 1,2,3-triazoles have been shown to generate vinyl cation intermediates that can undergo cyclization to form cyclopentenones and indenones. nih.gov The choice of Lewis acid (e.g., AlCl3 vs. BF3) can selectively determine the final product. nih.gov It is plausible that Lewis acids could activate the C5 position of this compound, facilitating substitution of the methoxy group or other transformations.
Biocatalysis: Enzymes offer unparalleled selectivity in chemical transformations. For C-C bond formation, enzymes such as tryptophan synthase utilize a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor to activate a serine residue, forming a highly electrophilic aminoacrylate intermediate that then reacts with a nucleophile. While not directly applied to this compound, this highlights the potential for developing biocatalytic methods for its functionalization with high stereocontrol.
| Catalyst Type | Reaction Example | Role of Catalyst | Impact on Selectivity | Reference |
| Lewis Acid (AlCl3, BF3) | Triazole denitrogenation/cyclization | Generation of vinyl cation intermediates | Determines the type of cyclic product formed (e.g., indenone vs. oxazole). | nih.gov |
| Biocatalyst (Tryptophan Synthase) | Tryptophan synthesis | Activation of substrate via cofactor chemistry | High stereoselectivity in C-C bond formation. | |
| Dirhodium Tetracarboxylate | C-H Functionalization of dihydropyrrole | Carbene transfer | High enantio- and diastereoselectivity. | nih.gov |
This table illustrates the influence of different catalyst types on the mechanisms and selectivity of reactions involving related heterocyclic compounds.
Theoretical and Computational Chemistry of 5 Methoxy 1 Methylpyrrolidin 2 One
Quantum Chemical Studies of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the electronic distribution that dictates its chemical behavior.
The five-membered pyrrolidinone ring is not planar and exists in various puckered conformations. The position and nature of substituents significantly influence the preferred conformation. Theoretical analyses of the pyrrolidinone ring, often found in proline and its derivatives, reveal that the ring can adopt different puckered structures, commonly described as "UP" or "DOWN" puckering, where one of the carbon atoms deviates from the plane formed by the other four ring atoms. acs.orgmdpi.com
For 5-Methoxy-1-methylpyrrolidin-2-one, the presence of the methoxy (B1213986) group at the C5 position, adjacent to the nitrogen atom, is expected to have a substantial impact on the conformational landscape. The stereochemistry at C5 (R or S) will be a critical determinant of the most stable conformation. Computational methods like Density Functional Theory (DFT) can be employed to calculate the relative energies of different conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer (C5 Stereocenter) | Pyrrolidinone Ring Pucker | Dihedral Angle (O-C5-N-C2) | Relative Energy (kcal/mol) |
|---|---|---|---|
| (R) | Envelope (C4-endo) | -150° | 0.00 |
| (R) | Twist (C3-exo, C4-endo) | -120° | 1.25 |
| (S) | Envelope (C4-exo) | 150° | 0.15 |
| (S) | Twist (C3-endo, C4-exo) | 120° | 1.40 |
The stability of these conformers is governed by a delicate balance of steric hindrance between the methoxy group and the N-methyl group, as well as electronic effects such as hyperconjugation involving the nitrogen lone pair and the C-O bond of the methoxy group.
The electronic structure of this compound is characterized by the interplay of the amide functionality, the N-methyl group, and the 5-methoxy substituent. Natural Bond Orbital (NBO) analysis, a common computational tool, can provide insights into charge distribution, bond orders, and orbital interactions. researchgate.net
The carbonyl group of the lactam is a strong electron-withdrawing group, leading to a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen atom. The nitrogen atom, while part of the amide, also carries a partial negative charge due to its lone pair. The methoxy group is typically an electron-donating group through resonance, which can influence the electron density within the pyrrolidinone ring.
Table 2: Hypothetical Natural Population Analysis Charges for this compound
| Atom | Hypothetical Charge (e) |
|---|---|
| O (carbonyl) | -0.65 |
| C (carbonyl) | +0.55 |
| N | -0.40 |
| C5 | +0.25 |
| O (methoxy) | -0.50 |
| C (methoxy) | +0.10 |
| C (N-methyl) | -0.20 |
Understanding the electronic structure is crucial for predicting reactivity. For instance, the regions of highest and lowest electrostatic potential can indicate sites susceptible to nucleophilic or electrophilic attack, respectively.
Computational Studies of Reaction Mechanisms and Energetics
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates and transition states, and calculating the energy barriers that govern reaction rates.
While specific catalytic cycles involving this compound are not readily found in the literature, computational studies on related systems, such as N-methyl-2-pyrrolidinone (NMP), have been performed. For example, the reaction of NMP with carbon disulfide has been investigated using DFT, revealing a two-step mechanism and identifying the associated transition states and intermediates. acs.org Such studies provide a framework for investigating potential reactions of this compound. For instance, its use as a ligand in a metal-catalyzed reaction could be modeled to understand the coordination of the metal to the carbonyl oxygen or the methoxy oxygen, and the subsequent steps of the catalytic cycle.
The chirality of this compound at the C5 position makes it a potential candidate as a chiral auxiliary or ligand in asymmetric synthesis. Computational methods are invaluable for understanding and predicting the stereochemical outcome of such reactions. By modeling the transition states of the competing reaction pathways leading to different stereoisomers, the origins of enantioselectivity or diastereoselectivity can be determined. The energy difference between these transition states directly correlates with the expected product ratio.
For example, if this compound were used as a chiral ligand in a catalytic asymmetric addition to a prochiral substrate, DFT calculations could be used to model the transition states for the formation of the (R) and (S) products. The lower energy transition state would correspond to the major product isomer.
Molecular Modeling of Interactions and Recognition
Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are used to study how a molecule interacts with other molecules, such as proteins or other receptors. These methods are particularly relevant in the context of drug discovery and materials science.
Although there are no specific molecular modeling studies on this compound in the public domain, the principles can be applied to understand its potential interactions. The presence of hydrogen bond acceptors (the carbonyl oxygen and the methoxy oxygen) and a polar backbone suggests that it could interact with biological macromolecules. Molecular docking simulations could be used to predict the binding mode and affinity of this compound to a specific protein target. These simulations would place the molecule in the binding site of the protein in various orientations and conformations and score the interactions to identify the most likely binding pose.
Molecular dynamics simulations could then be used to study the stability of the predicted complex over time and to analyze the detailed intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that contribute to binding.
Ligand-Receptor Binding Simulations for Analogues
While specific ligand-receptor binding simulations for this compound are not extensively detailed in publicly available research, the principles can be understood from studies on analogous pyrrolidinone-containing molecules. Molecular dynamics simulations, for instance, are a powerful technique used to study the dynamic behavior of a ligand-receptor complex over time. nih.govnih.gov These simulations can reveal the stability of the binding, conformational changes in both the ligand and the receptor, and the key intermolecular interactions that govern the binding process.
For example, in studies of other pyrrolidinone derivatives, molecular docking has been employed to predict the binding orientation of the ligand within the active site of a protein. scispace.com This is often followed by molecular dynamics simulations to refine the docked pose and to calculate the binding free energy, which is a measure of the affinity of the ligand for the receptor. These simulations can highlight crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are essential for potent biological activity.
The insights gained from such simulations on analogous structures can inform the design of novel derivatives of this compound with potentially enhanced affinity and selectivity for specific biological targets.
Insights into Molecular Recognition Specificity for Pyrrolidinone Scaffolds
The pyrrolidinone scaffold's effectiveness in molecular recognition stems from its distinct three-dimensional structure and its capacity to engage in various non-covalent interactions. researchgate.netnih.gov The non-planar nature of the five-membered ring, often described as having a "pseudorotation," allows it to present its substituents in specific spatial orientations, which is crucial for fitting into the binding pockets of proteins. researchgate.netnih.gov
The stereochemistry of the pyrrolidinone ring is a key determinant of its biological activity. The spatial arrangement of substituents can dramatically influence how a molecule interacts with a chiral biological target, leading to different biological profiles for different stereoisomers. nih.gov For instance, the orientation of a substituent on the pyrrolidinone ring can determine whether a compound acts as an agonist or an antagonist at a particular receptor.
Computational studies on various pyrrolidinone-containing compounds have provided valuable insights into their structure-activity relationships (SAR). nih.gov These studies can identify the key structural features responsible for the observed biological activity and guide the optimization of lead compounds. For example, the introduction of specific functional groups at certain positions on the pyrrolidinone ring can enhance binding affinity or improve selectivity for a desired target. The understanding of these molecular recognition principles is fundamental for the rational design of new therapeutic agents based on the pyrrolidinone scaffold.
Applications in Advanced Organic Synthesis
5-Methoxy-1-methylpyrrolidin-2-one as a Synthetic Intermediate
This compound serves as a stable and convenient precursor to highly reactive N-acyliminium ions. These intermediates are powerful electrophiles that readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making them invaluable tools for the synthesis of complex molecules. The generation of the N-acyliminium ion from this compound is typically achieved under acidic conditions, which facilitate the elimination of the methoxy (B1213986) group.
The pyrrolidine (B122466) ring is a common structural motif found in a wide array of biologically active natural products, particularly alkaloids. chemeo.com While direct and extensive examples of this compound's application in the synthesis of a broad range of complex natural products are not widely documented in readily available literature, its role as a precursor to N-acyliminium ions strongly suggests its potential in this area. The strategic use of N-acyliminium ion cyclizations is a well-established method for the construction of various alkaloid skeletons. chemicalbook.comthieme-connect.com These reactions allow for the stereocontrolled formation of polycyclic systems, which are characteristic of many natural products.
A significant application of this compound is its use as a precursor for the synthesis of advanced heterocyclic scaffolds. The N-acyliminium ion generated from this compound can undergo intramolecular cyclization reactions with various nucleophiles to construct fused and spirocyclic ring systems.
A notable example is the synthesis of (±)-Crispine A, an indolizidine alkaloid. thieme-connect.com In this synthesis, a derivative of this compound is used to generate an N-acyliminium ion, which then undergoes a Pictet-Spengler-type cyclization to form the core structure of the alkaloid. thieme-connect.comspectrabase.com This approach highlights the utility of this compound in the efficient construction of complex heterocyclic frameworks. The generation of N-acyliminium ions from α-methoxylated amides is a key strategy in the synthesis of various aza-heterocycles. nist.govresearchgate.net
The synthesis of 1,5-substituted pyrrolidin-2-ones, which are important pharmacophores, can be achieved from donor-acceptor cyclopropanes, showcasing another route to valuable heterocyclic structures. ulisboa.pt
Utility in the Construction of Chiral Molecules
The pyrrolidine framework is a cornerstone in asymmetric synthesis, with many chiral auxiliaries, ligands, and catalysts being derived from this structural motif. spectrabase.comuq.edu.au While specific applications of an enantiomerically pure form of this compound are not extensively reported, its structural similarity to well-known chiral building blocks suggests its potential in stereoselective synthesis.
Chiral pyrrolidine derivatives are widely employed as chiral auxiliaries to control the stereochemical outcome of chemical reactions. thieme-connect.com These auxiliaries are temporarily incorporated into a substrate to direct the formation of a specific stereoisomer, after which they can be removed and recycled. Although direct evidence of this compound being used as a chiral auxiliary is limited, the broader class of chiral pyrrolidinones has been successfully used for this purpose. For instance, chiral 2,5-disubstituted pyrrolidines have been extensively used as chiral auxiliaries. chemeo.com
Furthermore, the development of chiral ligands for asymmetric catalysis is a major area of research. Pyrrolidine-based ligands are prominent in this field, often leading to high levels of enantioselectivity in various transformations. The potential exists to develop novel chiral ligands derived from enantiopure this compound for applications in asymmetric catalysis.
This compound serves as a precursor to N-acyliminium ions, which can participate in diastereoselective reactions to create enantiopure intermediates. The stereochemical outcome of the addition of nucleophiles to the N-acyliminium ion can be controlled by the presence of existing stereocenters in the molecule or by the use of chiral catalysts.
The synthesis of enantiomerically pure 5-methylpyrrolidin-2-one (B85660) derivatives has been achieved through asymmetric catalysis, highlighting the potential for creating chiral building blocks from related structures. researchgate.net Diastereoselective synthesis of substituted pyrrolidines can be achieved through various methods, including intramolecular aminooxygenation of alkenes. chemicalbook.com
Role as a Solvent or Co-solvent in Specific Chemical Transformations
N-Methyl-2-pyrrolidone (NMP), a closely related compound lacking the 5-methoxy group, is a widely used aprotic solvent in various industrial and laboratory applications due to its high solvency and stability. nih.govnih.gov There is limited specific information available in the scientific literature regarding the use of this compound as a solvent or co-solvent. Its primary utility appears to be as a reactive intermediate rather than as a reaction medium. The presence of the reactive methoxy group at the 5-position makes it susceptible to elimination under certain conditions, which could limit its applicability as a general-purpose solvent.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | N-Methyl-2-pyrrolidone (NMP) |
| Molecular Formula | C6H11NO2 | C5H9NO |
| Molecular Weight | 129.16 g/mol | 99.13 g/mol |
| CAS Number | 100598-13-2 | 872-50-4 |
| Predicted XlogP | -0.2 | -0.4 |
| Boiling Point | Not available | 202-204 °C |
| Melting Point | Not available | -24 °C |
| Density | Not available | 1.028 g/mL |
| Data for N-Methyl-2-pyrrolidone is from experimental sources. nih.govnih.gov Data for this compound is based on predicted values where experimental data is unavailable. uni.lu |
Table 2: Spectroscopic Data for this compound (Predicted)
| Spectroscopic Data | Values |
| Molecular Formula | C6H11NO2 |
| SMILES | CN1C(CCC1=O)OC |
| InChI | InChI=1S/C6H11NO2/c1-7-5(8)3-4-6(7)9-2/h6H,3-4H2,1-2H3 |
| InChIKey | JGPIBNUVBCWHMU-UHFFFAOYSA-N |
| Monoisotopic Mass | 129.07898 Da |
| Predicted data from PubChem. uni.lu |
Influence on Reaction Media and Reaction Kinetics
The solvent environment is a critical parameter in any chemical transformation, directly impacting reaction rates and, in some cases, the distribution of products. The polarity, viscosity, and specific interactions of the solvent with reactants, intermediates, and transition states collectively determine the kinetic profile of a reaction.
Currently, detailed research explicitly quantifying the influence of this compound on the kinetics of a broad range of organic reactions is limited in publicly accessible literature. However, based on its structural characteristics as a substituted pyrrolidinone, we can infer its potential behavior. The presence of the polar lactam functional group, coupled with the ether linkage, suggests that it can effectively solvate charged and polar uncharged species. This capability is crucial for reactions proceeding through polar transition states, where such stabilization can lead to a significant acceleration of the reaction rate.
Further empirical studies are necessary to fully characterize its impact on various reaction classes, such as nucleophilic substitutions, additions, and metal-catalyzed cross-couplings. Such research would involve comparative kinetic studies against more conventional dipolar aprotic solvents to delineate the specific contributions of the 5-methoxy substituent.
Non-Volatile and Dipolar Aprotic Solvent Properties in Organic Reactions
The classification of a solvent is paramount to understanding its utility. This compound possesses the key attributes of a dipolar aprotic solvent. The term 'dipolar' refers to the presence of a significant permanent dipole moment arising from the polarized carbon-oxygen and carbon-nitrogen bonds within the lactam ring. This high polarity enables the dissolution of a wide array of polar organic and inorganic compounds.
The 'aprotic' nature signifies the absence of acidic protons, such as those found in hydroxyl or amine groups. This is a crucial feature in many organic reactions where the solvent should not participate as a proton source, for instance, in reactions involving strong bases or organometallic reagents.
The non-volatile characteristic, implied by its relatively high molecular weight and polar nature, is another significant advantage in practical applications. A high boiling point reduces solvent loss through evaporation, which is not only economically and environmentally beneficial but also allows for reactions to be conducted at elevated temperatures, thereby increasing reaction rates.
To provide a clearer perspective, the predicted and known properties of this compound are compared with the well-characterized solvent, N-Methyl-2-pyrrolidone (NMP), in the table below.
| Property | This compound (Predicted/Known) | N-Methyl-2-pyrrolidone (NMP) (Known) |
| Molecular Formula | C6H11NO2 | C5H9NO |
| Molecular Weight | 129.16 g/mol | 99.13 g/mol |
| Boiling Point | Data not readily available | 202 °C |
| Polarity | Dipolar Aprotic | Dipolar Aprotic |
| XlogP (Predicted) | -0.2 uni.lu | -0.4 |
The predicted XlogP value for this compound suggests a hydrophilicity comparable to that of NMP, reinforcing its potential as a polar solvent. uni.lu However, the lack of readily available experimental data, particularly its boiling point, highlights the need for further physical characterization to fully assess its non-volatile nature in a practical setting.
Applications in Medicinal Chemistry Research Excluding Clinical Data
Exploration as a Scaffold for Bioactive Molecule Development
The inherent structural features of the pyrrolidinone core, including its stereochemistry and multiple points for chemical modification, make it an attractive starting point for the development of novel therapeutic agents. Researchers leverage this scaffold to build libraries of compounds for screening against various diseases.
A key strategy in drug discovery is the synthesis of analogs, where a core structure like 5-Methoxy-1-methylpyrrolidin-2-one is systematically altered to improve its interaction with a biological target. While specific research on analogs derived directly from this compound is not extensively documented, the broader class of 5-oxopyrrolidine derivatives provides strong evidence of this principle.
For instance, researchers have synthesized a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives bearing different functional groups like azole and hydrazone moieties. nih.gov Subsequent modifications, such as converting the acetamide (B32628) group to a free amino group, led to a new series of compounds. nih.gov Testing of these analogs revealed that specific substitutions significantly enhanced their biological effects, with some derivatives showing potent activity against lung cancer cells. nih.gov This demonstrates how the foundational pyrrolidinone scaffold can be elaborated to produce molecules with potent and refined biological activity.
Structure-guided optimization involves understanding the relationship between a molecule's three-dimensional shape and its biological activity (Structure-Activity Relationship, or SAR). This knowledge allows chemists to make rational design choices to improve a compound's properties. The pyrrolidinone scaffold is well-suited for such optimization.
Studies on pyrrolidine-based inhibitors for targets like Stimulation-2 (ST2), which is implicated in graft-versus-host disease, illustrate this process. By starting with a lead compound, researchers performed progressive SAR studies, focusing on different regions of the molecule amenable to chemical changes. nih.gov This systematic approach led to the development of new analogs with significantly improved inhibitory activity. nih.gov Similarly, research into N-alkyl-5-hydroxypyrimidinone carboxamides as antitubercular agents revealed a robust SAR, guiding the optimization of these compounds. nih.gov These examples highlight the potential for applying similar structure-guided design principles to derivatives of this compound to fine-tune their interactions with specific biological targets.
Interaction with Biological Targets and Biochemical Pathways
The versatility of the pyrrolidinone scaffold allows for its adaptation to interact with a wide array of biological targets, including enzymes and receptors, thereby modulating key biochemical pathways involved in disease.
Derivatives of the pyrrolidinone core have been successfully designed to interact with various receptor families. For example, novel conformationally constrained pyrrolidinone derivatives have been synthesized and evaluated as ligands for the 5-HT₃ receptor, a target relevant to nausea and vomiting. nih.gov These studies led to the discovery of compounds with subnanomolar affinity, demonstrating the scaffold's suitability for developing potent receptor modulators. nih.gov Furthermore, other research programs have focused on synthesizing new pyrrolidinone derivatives and evaluating them as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov This adaptability underscores the potential of the this compound framework to be tailored into ligands for diverse receptor systems.
A critical challenge in drug development is creating ligands that are selective, meaning they bind strongly to their intended target with minimal interaction with other related targets, thereby reducing the potential for side effects. The pyrrolidinone scaffold offers opportunities to achieve such selectivity.
Research on 5-oxopyrrolidine derivatives has yielded compounds with promising selective bioactivity. In one study, a derivative bearing a 5-nitrothiophene substituent was found to have selective and potent antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to modern antibiotics like linezolid. nih.govsemanticscholar.orgresearchgate.net Another study involving the synthesis of thiazole-based pyrrolidine (B122466) derivatives identified a compound that selectively inhibited Gram-positive bacteria with low toxicity to mammalian cells. biointerfaceresearch.com This selectivity is often achieved through the precise spatial arrangement of substituents on the pyrrolidinone ring, which dictates how the molecule fits into the binding site of its biological target.
Derivatives with Potential Antimicrobial or Anti-inflammatory Properties
The pyrrolidinone scaffold is present in numerous compounds investigated for their potential to combat infections and inflammation.
A study focused on 5-oxopyrrolidine derivatives demonstrated that this class of compounds represents an attractive scaffold for developing new antimicrobial agents. nih.gov One particular derivative, compound 21 from the study, showed significant and selective activity against Gram-positive pathogens, including challenging multidrug-resistant S. aureus. semanticscholar.org
The anti-inflammatory potential of pyrrolidinone derivatives has also been well-explored. A notable example is the compound E-5110, an N-methoxy-pyrrolidone derivative, which was investigated as a novel nonsteroidal anti-inflammatory agent. nih.gov It demonstrated potent acute and chronic anti-inflammatory effects in animal models, comparable to established drugs like indomethacin. nih.gov Other research has focused on synthesizing novel pyrrolidinone derivatives and evaluating their ability to inhibit COX enzymes, a primary mechanism for many anti-inflammatory drugs. nih.gov The findings from these studies suggest that derivatives of this compound could be promising candidates for development as new anti-inflammatory or antimicrobial therapies. rsc.orgmdpi.com
Mechanistic Hypotheses for Bioactivity
While specific mechanistic studies on this compound are not extensively documented in publicly available literature, hypotheses regarding its bioactivity can be extrapolated from research on the broader class of 5-alkoxy-pyrrolidin-2-one derivatives and related nootropic agents. The primary areas of investigation for the bioactivity of pyrrolidinone derivatives revolve around their influence on neurotransmitter systems and neuronal plasticity.
One of the leading hypotheses for the cognitive-enhancing effects of pyrrolidinone-based nootropics, such as piracetam (B1677957), is the modulation of central neurotransmitter systems, particularly the cholinergic and glutamatergic pathways. nih.gov It is proposed that these compounds may facilitate neurotransmission, enhancing learning and memory processes. The introduction of an alkoxy group at the C-5 position of the pyrrolidinone ring, as seen in this compound, is a key structural modification that can influence the compound's polarity and ability to cross the blood-brain barrier, potentially modulating its interaction with central nervous system targets. researchgate.net
Another proposed mechanism of action for related pyrrolidinone compounds is their ability to enhance neuroplasticity. This may involve the potentiation of synaptic transmission and the facilitation of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. The structural features of this compound, specifically the N-methyl group and the C-5 methoxy (B1213986) group, are thought to play a crucial role in its interaction with biological targets, although the precise nature of these interactions remains an active area of investigation.
Furthermore, some pyrrolidinone derivatives have been investigated for their anticonvulsant properties. The mechanism for this activity is often linked to the modulation of ion channels, such as voltage-gated sodium and calcium channels, or interaction with components of the synaptic vesicle machinery. nih.govnih.gov For instance, the well-known anticonvulsant levetiracetam, a pyrrolidinone derivative, is known to bind to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release. While direct evidence is pending, it is plausible that this compound could exhibit similar mechanisms of action.
Comparative Studies with Known Bioactive Pyrrolidinone Analogs
To understand the potential therapeutic profile of this compound, it is useful to compare its structure and preclinical findings with those of established pyrrolidinone analogs. The most relevant comparators include piracetam, the archetypal nootropic agent, and levetiracetam, a widely used anticonvulsant.
Structural Comparison:
| Feature | This compound | Piracetam | Levetiracetam |
| Core Structure | Pyrrolidin-2-one | Pyrrolidin-2-one | Pyrrolidin-2-one |
| N1-Substituent | Methyl | Acetamide | (S)-1-aminocarbonyl-propyl |
| C5-Substituent | Methoxy | Hydrogen | Hydrogen |
This table provides a structural comparison of this compound with piracetam and levetiracetam.
The key structural difference lies in the substituents at the N1 and C5 positions of the pyrrolidinone ring. In this compound, the N1-methyl group and the C5-methoxy group are the defining features. In contrast, piracetam possesses an acetamide group at the N1 position and a hydrogen at the C5 position. Levetiracetam features a more complex side chain at the N1 position and also has a hydrogen at the C5 position. These structural variations are expected to significantly influence the pharmacokinetic and pharmacodynamic properties of each compound.
Preclinical Activity Comparison:
While direct comparative preclinical data for this compound is limited, we can infer potential activities based on studies of the broader class of 5-alkoxy-pyrrolidinones and their comparison to known agents.
| Compound | Primary Investigated Activity | Proposed Mechanism of Action |
| This compound | Nootropic, Anticonvulsant (Hypothesized) | Modulation of neurotransmitter systems, ion channels (Hypothesized) |
| Piracetam | Nootropic | Modulation of cholinergic and glutamatergic systems, enhancement of membrane fluidity. nih.gov |
| Levetiracetam | Anticonvulsant | Binding to synaptic vesicle protein 2A (SV2A), modulation of neurotransmitter release. |
| Aniracetam | Nootropic | AMPA receptor modulation, reduction of glutamate (B1630785) receptor desensitization. |
| Oxiracetam | Nootropic | Potentiation of neurotransmitter release. |
This table summarizes the primary investigated activities and proposed mechanisms of action for this compound and related bioactive pyrrolidinone analogs.
Research into various 5-substituted pyrrolidin-2-one derivatives has shown that modifications at this position can significantly impact biological activity. nih.gov For instance, the introduction of different functional groups can alter the compound's affinity for specific receptors or enzymes. The investigation of 5-alkoxy-pyrrolidin-2-ones is part of a broader effort to develop novel central nervous system agents with improved efficacy and selectivity compared to existing drugs. nih.gov The synthesis and evaluation of libraries of such compounds allow for the exploration of structure-activity relationships (SAR), providing valuable insights for the design of future therapeutic agents. nih.gov
Structure Activity Relationship Sar Studies of Pyrrolidinone Analogues and Derivatives
Impact of the 5-Methoxy Group on Molecular Activity and Reactivity
The introduction of a methoxy (B1213986) group at the 5-position of the pyrrolidin-2-one core is anticipated to significantly influence the molecule's electronic properties, and consequently its activity and reactivity. The oxygen atom of the methoxy group possesses lone pairs of electrons, which can participate in resonance with the adjacent carbonyl group of the lactam ring. This electron-donating effect can increase the electron density on the carbonyl oxygen, potentially affecting its ability to act as a hydrogen bond acceptor.
Furthermore, the methoxy group introduces a site for potential metabolic transformation. Enzymatic O-demethylation is a common metabolic pathway that would convert the 5-methoxy derivative into a 5-hydroxy derivative. This transformation could either be a detoxification step or a bioactivation step, depending on the biological context. The presence of the methoxy group also increases the polarity of the molecule compared to a simple alkyl substituent at the same position, which can influence its solubility and ability to cross biological membranes.
In the context of reactivity, the electron-donating nature of the methoxy group could modulate the electrophilicity of the carbonyl carbon. Compared to unsubstituted pyrrolidin-2-one, the carbonyl carbon in 5-Methoxy-1-methylpyrrolidin-2-one might be slightly less susceptible to nucleophilic attack due to the resonance donation from the methoxy oxygen.
Influence of N-Methylation on Conformational Preferences and Interactions
The methylation of the nitrogen atom in the pyrrolidin-2-one ring to form an N-methyl derivative has profound stereochemical and electronic consequences. The presence of the methyl group on the nitrogen atom eliminates the possibility of it acting as a hydrogen bond donor, a role the N-H group plays in unsubstituted pyrrolidin-2-ones. This change can drastically alter the binding mode of the molecule to biological targets, such as enzymes or receptors, where hydrogen bonding with the lactam nitrogen is crucial.
From a conformational standpoint, the N-methyl group introduces steric bulk. This can influence the puckering of the five-membered pyrrolidinone ring. The ring can adopt various envelope and twisted conformations, and the N-methyl group will favor conformations that minimize steric clashes with adjacent substituents, including the 5-methoxy group. This conformational preference can, in turn, dictate the spatial orientation of the substituents and thereby affect molecular recognition by biological macromolecules.
Moreover, N-methylation can impact the metabolic stability of the compound. While the N-H bond in pyrrolidin-2-one can be a site for enzymatic oxidation or conjugation, the N-methyl group is generally more resistant to metabolic cleavage, potentially leading to a longer biological half-life.
Stereochemical Effects on Biological Activity and Selectivity
The carbon atom at the 5-position of this compound is a chiral center. This means the compound can exist as two enantiomers, (R)-5-Methoxy-1-methylpyrrolidin-2-one and (S)-5-Methoxy-1-methylpyrrolidin-2-one. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicological profiles.
This stereoselectivity arises from the three-dimensional nature of biological targets like enzymes and receptors. The binding sites of these macromolecules are themselves chiral, and thus one enantiomer may fit into the binding site more effectively than the other, leading to a stronger interaction and a more potent biological response. For instance, the spatial arrangement of the 5-methoxy group and the N-methyl group relative to the rest of the molecule will be a mirror image in the two enantiomers. This can lead to one enantiomer having favorable interactions with the target while the other may have neutral or even unfavorable (steric clash) interactions.
Therefore, the synthesis of stereochemically pure enantiomers of this compound would be crucial for any meaningful investigation of its biological activity. The biological evaluation of a racemic mixture (a 1:1 mixture of both enantiomers) might mask the true activity of the more potent enantiomer or introduce confounding effects from the less active or potentially antagonistic enantiomer.
Comparative Analysis with Other Pyrrolidinone Derivatives
To understand the unique contribution of the 5-methoxy and N-methyl groups, it is instructive to compare this compound with other simpler pyrrolidinone derivatives.
| Compound Name | 5-Substituent | N-Substituent | Key Structural Differences and Potential Impact |
| This compound | -OCH3 | -CH3 | Presence of an electron-donating methoxy group and a non-hydrogen bonding N-methyl group. Expected to have altered polarity and steric profile compared to the others. |
| Pyrrolidin-2-one | -H | -H | The parent compound. Can act as both a hydrogen bond donor and acceptor. Lacks steric bulk at the 5- and N-positions. |
| 5-Methylpyrrolidin-2-one (B85660) | -CH3 | -H | Introduction of a small, lipophilic methyl group at the 5-position. Can still act as a hydrogen bond donor. The methyl group adds some steric bulk compared to pyrrolidin-2-one. |
| N-Methylpyrrolidin-2-one | -H | -CH3 | Lacks a hydrogen bond donor at the nitrogen. The N-methyl group can influence ring conformation and introduces some steric hindrance. Widely used as a polar aprotic solvent. nih.govwikipedia.org |
Pyrrolidin-2-one: As the fundamental scaffold, it possesses both hydrogen bond donor (N-H) and acceptor (C=O) capabilities. Its biological activity is often associated with its ability to mimic a peptide bond.
5-Methylpyrrolidin-2-one: The addition of a methyl group at the 5-position introduces lipophilicity and steric bulk. This can enhance binding to hydrophobic pockets in a target protein but may also introduce steric clashes. The N-H group remains for hydrogen bonding.
N-Methylpyrrolidin-2-one: The replacement of the N-H with an N-CH3 group removes the hydrogen bond donating ability, which can be critical for certain biological interactions. nih.govwho.int It is known for its properties as a solvent, which are influenced by its polarity and aprotic nature. wikipedia.org
In comparison, This compound combines the features of N-methylation with the electronic and steric effects of a 5-methoxy group. The interplay between the electron-donating methoxy group and the conformationally influential N-methyl group would result in a unique pharmacological profile that would need to be experimentally determined. The presence of both substituents would significantly alter its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, compared to the simpler analogues.
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of green chemistry is a significant driver in chemical synthesis. For the broader class of N-substituted-5-methyl-2-pyrrolidones, research has focused on sustainable synthesis from bio-derived feedstocks like levulinic acid through one-pot reductive amination. researchgate.netresearchgate.net Future research concerning 5-Methoxy-1-methylpyrrolidin-2-one will likely prioritize the development of more environmentally benign and efficient synthetic routes. This includes exploring catalytic systems that minimize waste, reduce energy consumption, and utilize renewable starting materials. The aim would be to move away from traditional, often harsher, synthetic methods towards processes that are both economically viable and ecologically sound.
Computational Design of Pyrrolidinone-Based Compounds with Tailored Properties
Computational chemistry offers powerful tools for predicting the properties and activities of novel compounds, thereby accelerating the discovery process. nih.gov For pyrrolidinone derivatives, computational studies, including Quantum-SAR (Quantitative Structure-Activity Relationship) and molecular docking, are employed to design molecules with specific biological activities, such as enzyme inhibition. nih.gov Future computational work on this compound could involve:
Predictive Modeling: Creating models to forecast its physical, chemical, and biological properties.
Virtual Screening: Screening virtual libraries of derivatives to identify candidates with high potential for specific applications.
Mechanistic Studies: Simulating reaction pathways to understand its chemical behavior and design more effective syntheses.
These computational approaches can guide experimental work, saving time and resources in the development of new materials and therapeutic agents based on the this compound scaffold.
Exploration of Undiscovered Chemical Reactivity and Catalytic Potential
The reactivity of the pyrrolidinone ring is a key area of chemical research. Studies on similar molecules, such as 5-methoxy-3,4-di[(4-methylphenyl)sulfanyl]-2(5H)-furanone, show that the methoxy (B1213986) group can influence the reaction pathways with various nucleophiles. butlerov.com Future investigations into this compound will likely delve into its unique reactivity profile. This could involve exploring its potential as a catalyst or as a building block in asymmetric synthesis, where the pyrrolidine (B122466) scaffold is highly valued. frontiersin.org Understanding how the methoxy and methyl substituents on the pyrrolidinone ring influence its reactivity is crucial for unlocking its full synthetic potential.
Integration of this compound into Advanced Materials Science
N-methyl-2-pyrrolidone (NMP) is extensively used as a solvent in the production of polymers and in the electronics industry, for example, in the fabrication of lithium-ion batteries. wikipedia.org Given its structural similarity, this compound could be investigated as a potential alternative or additive in these applications. Future research in materials science might explore its use as:
A specialty solvent with unique properties for polymer processing.
An electrolyte component in energy storage devices.
A precursor for the synthesis of novel polymers or functional materials.
The presence of the methoxy group could impart different solubility characteristics or electrochemical properties compared to NMP, opening up new possibilities in materials design.
Deepening Understanding of Biological Interactions at a Molecular Level
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. frontiersin.org While specific biological studies on this compound are not widely published, its structural motifs are present in molecules investigated for various therapeutic targets. For instance, derivatives of (1-methyl-2-(S)-pyrrolidinyl)methoxy pyridine (B92270) have been synthesized and evaluated as imaging agents for nicotinic acetylcholine (B1216132) receptors. nih.gov Future research will likely involve screening this compound and its derivatives for biological activity against a range of targets. A deeper molecular-level understanding of how it interacts with proteins and other biological molecules could pave the way for its development in drug discovery.
Expanding the Scope of Applications in Fine Chemical Manufacturing
The utility of pyrrolidinone derivatives as intermediates in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals, is well-established. researchgate.netpharmaffiliates.com For example, 5-Methoxy-2-pyrrolidinone is used as an intermediate in the synthesis of γ-lactam analogs of certain antibiotics. pharmaffiliates.com The future for this compound in this area lies in its potential as a versatile building block. Research will likely focus on incorporating this specific molecule into the synthesis of complex, high-value chemicals. Its unique substitution pattern may offer advantages in controlling stereochemistry or introducing specific functionalities, thereby expanding the toolbox available to synthetic chemists in the fine chemical industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
